3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a thienopyridine core, substituted with fluorophenyl and methylsulfanylphenyl groups, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves multiple steps, typically starting with the formation of the thienopyridine core. This is followed by the introduction of the fluorophenyl and methylsulfanylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The fluorophenyl and methylsulfanylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated precursors and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFINYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
- 3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFONYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of 3-(4-FLUOROPHENYL)-7-[4-(METHYLSULFANYL)PHENYL]-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of both fluorophenyl and methylsulfanylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16FNO3S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methylsulfanylphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H16FNO3S2/c1-27-14-8-4-11(5-9-14)15-10-16(24)23-18-17(12-2-6-13(22)7-3-12)20(21(25)26)28-19(15)18/h2-9,15H,10H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
VUBMRLSHVWBVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.